molecular formula C9H9N5O2S B1527480 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide CAS No. 1281520-31-7

6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide

Cat. No.: B1527480
CAS No.: 1281520-31-7
M. Wt: 251.27 g/mol
InChI Key: NWPBJUUNSGWRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide is a chemical compound belonging to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly due to their antibacterial properties. This compound features a pyrimidinyl group attached to a pyridine ring, which is further substituted with an amino group and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide typically involves the following steps:

  • Formation of Pyridine-3-sulfonyl Chloride: The starting material, pyridine-3-sulfonyl chloride, is prepared by chlorosulfonation of pyridine.

  • Amination Reaction: The pyridine-3-sulfonyl chloride undergoes nucleophilic substitution with an appropriate amine, such as 2-aminopyrimidine, to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Types of Reactions:

  • Oxidation: The amino group on the pyridine ring can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Reduced amine derivatives.

  • Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Biology: It serves as a tool in biological studies to understand the role of sulfonamides in biological systems. Medicine: Due to its antibacterial properties, it is explored for potential use in treating bacterial infections. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Sulfamethazine: A sulfonamide used in veterinary medicine.

  • Sulfadiazine: Another sulfonamide with antibacterial properties.

  • Pyrimido[4,5-d]pyrimidines: Compounds with similar heterocyclic structures used in various medicinal applications.

Uniqueness: 6-Amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity compared to other sulfonamides.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of medicinal chemistry and beyond.

Properties

IUPAC Name

6-amino-N-pyrimidin-2-ylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2S/c10-8-3-2-7(6-13-8)17(15,16)14-9-11-4-1-5-12-9/h1-6H,(H2,10,13)(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPBJUUNSGWRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide
Reactant of Route 3
Reactant of Route 3
6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide
Reactant of Route 4
6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide
Reactant of Route 5
6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide
Reactant of Route 6
6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.